(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Description
Properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-2-1-3-13(7-12)22-23-14(8-20)18-21-15(9-26-18)11-4-5-16-17(6-11)25-10-24-16/h1-7,9,22H,10H2/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQGBCCNWTVNBU-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 381.83 g/mol. Its structure features a thiazole ring coupled with a benzodioxole moiety and a chlorinated aniline group, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that thiazole compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole A | MCF-7 | 5.0 | Caspase activation |
| Thiazole B | HeLa | 7.5 | ROS generation |
| Target Compound | A549 | TBD | TBD |
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study involving similar thiazole derivatives showed promising results in inhibiting AChE activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.
The proposed mechanism of action for the biological activity of this compound involves:
- Interaction with Enzymes : The compound may bind to active sites on enzymes such as AChE, inhibiting their activity.
- Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by damaging cellular components.
Case Studies
Several case studies have explored the biological effects of thiazole derivatives:
- Study on Anticancer Properties : A recent investigation into various thiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cells. The study found that the presence of a benzodioxole moiety significantly increased the anticancer activity compared to other derivatives without this structure .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of thiazole derivatives similar to our target compound showed that they could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Differences Among Analogues
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Lipophilicity : The target compound’s predicted LogP (~3.8) suggests moderate lipophilicity, comparable to the nitrophenyl analogue in but higher than the hydrazinecarboxamide derivative in . This may enhance membrane permeability .
- Polar Surface Area : The lower polar surface area (126 Ų) compared to hydrazinecarboxamide derivatives (135 Ų) could improve bioavailability .
Table 3: Antifungal Activity of Analogues (MIC Values in µg/mL)
Key Findings :
- Structural-Activity Relationship (SAR) : The 1,3-benzodioxol group (common in and the target compound) is associated with enhanced antifungal activity due to improved membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
